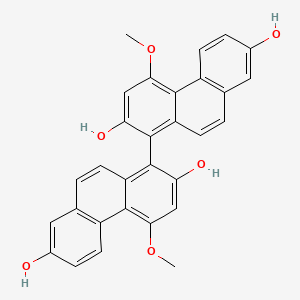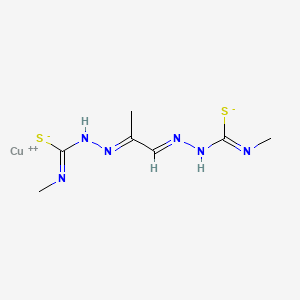![molecular formula C12H17O3- B1242021 {(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)
{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-jasmonic acid anion is a jasmonate anion resulting from the removal of a proton from the carboxy group of (+)-jasmonic acid; major species at pH 7.3. It is a conjugate base of a (+)-jasmonic acid.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of new molecules, such as various esters and ketones. For instance, the synthesis of polyfunctional (Z)-Alkenyl Methyl Sulfones with three stereogenic centers incorporated a similar cyclopentyl acetate structure (Narkevitch, Vogel, & Schenk, 2002).
- Research involving X-ray crystallography and NMR spectroscopy has focused on examining the conformations of similar compounds, aiding in the understanding of their structural properties (Bjelakovic et al., 2005).
Novel Compound Discovery
- Studies on marine fungi have led to the discovery of new compounds, with structures similar to the queried compound, demonstrating the potential for discovering novel molecules in nature (Hong-Hua Wu et al., 2010).
Chemical Reactions and Pathways
- The compound has been used in studying rearrangements and reaction pathways, such as in the synthesis of fluorene skeletons, illustrating its role in understanding complex chemical processes (Xiang-Chuan Wang et al., 2012).
- Its structural analogs have been involved in asymmetric synthesis studies, furthering knowledge in stereoselective chemical synthesis (Huang et al., 2020).
Fragrance and Aromatic Compounds
- Related cyclopentyl acetates have been identified as novel floral scent compounds in night-blooming Araceae, underscoring their importance in ecological studies and fragrance research (Maia et al., 2018).
properties
Molecular Formula |
C12H17O3- |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-/t9-,10-/m0/s1 |
InChI Key |
ZNJFBWYDHIGLCU-CMIOBCHKSA-M |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)[O-] |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




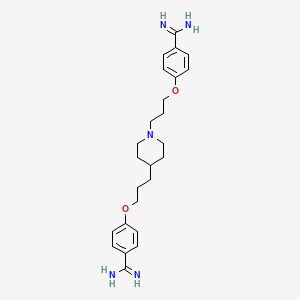

![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
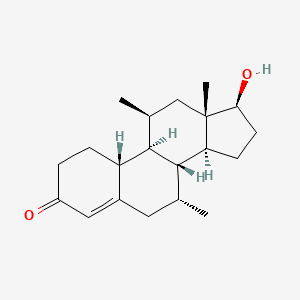
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
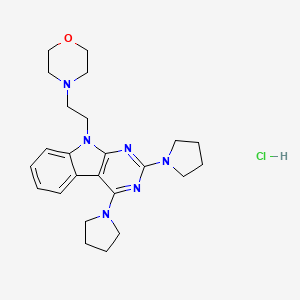
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B1241951.png)
![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)
![7,7'-[1,2-Ethanediylbis(4,1-piperidinediyl)bis(methylene)]bis[4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one]](/img/structure/B1241954.png)
